3-(Tert-butoxy)-5-(methylsulfanyl)phenol
Description
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-9-5-8(12)6-10(7-9)14-4/h5-7,12H,1-4H3 |
InChI Key |
VJQUOFLEHGIOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)SC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The molecular structure of 3-(tert-butoxy)-5-(methylsulfanyl)phenol features two meta-oriented substituents on a phenolic core: a tert-butoxy group (–OC(CH₃)₃) and a methylsulfanyl group (–SCH₃). Retrosynthetically, the molecule can be dissected into two key transformations:
- Introduction of the tert-butoxy group via alkylation or protection of a phenolic hydroxyl group.
- Installation of the methylsulfanyl moiety through thiolation or nucleophilic substitution.
The order of these steps is critical due to the directing effects of substituents. For instance, the tert-butoxy group, as an electron-donating group (EDG), activates the aromatic ring at the ortho and para positions, while the methylsulfanyl group (a weaker EDG) may influence subsequent reactions differently.
Synthetic Pathways and Methodological Developments
Pathway 1: Sequential Alkylation and Thiolation
Step 1: tert-Butoxy Group Introduction
Starting with resorcinol (1,3-dihydroxybenzene), selective protection of one hydroxyl group as a tert-butoxy ether can be achieved using tert-butyl chloride (t-BuCl) under basic conditions. This method mirrors the alkylation strategies observed in the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, where sodium methanolate catalyzes Michael additions.
Procedure:
- Dissolve resorcinol (1.0 equiv) in anhydrous dimethylformamide (DMF).
- Add potassium carbonate (2.5 equiv) and tert-butyl chloride (1.2 equiv).
- Reflux at 80–90°C for 12 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography to yield 3-tert-butoxybenzene-1-ol.
Yield: ~65–70% (estimated from analogous tert-butoxy protections).
Step 2: Methylsulfanyl Group Installation
Thiolation at the 5-position can be accomplished using methyl disulfide (CH₃SSCH₃) under oxidative conditions. Copper(I) iodide (CuI) catalyzes the C–S bond formation, as demonstrated in Ullmann-type couplings.
Procedure:
- Dissolve 3-tert-butoxybenzene-1-ol (1.0 equiv) in degassed toluene.
- Add methyl disulfide (2.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
- Heat at 110°C for 24 hours under argon.
- Purify via recrystallization from methanol to isolate this compound.
Pathway 2: Directed Ortho-Metalation (DoM) Strategy
For enhanced regiocontrol, a DoM approach can be employed. By installing a directing group (e.g., –OMe) at the 5-position, tert-butoxy introduction at the 3-position becomes feasible, followed by demethylation and thiolation.
Key Steps:
- Methoxylation: Protect resorcinol as 5-methoxybenzene-1,3-diol.
- tert-Butoxy Installation: Use tert-butyl triflate (t-BuOTf) and a bulky base (e.g., LDA) at –78°C to achieve 3-tert-butoxy-5-methoxyphenol.
- Demethylation: Treat with BBr₃ in dichloromethane to yield 3-tert-butoxybenzene-1,5-diol.
- Thiolation: React with methylthiolate (NaSCH₃) in DMF at 60°C.
Advantages: Higher regioselectivity (>90%) but requires multiple protection/deprotection steps.
Optimization and Mechanistic Insights
Catalytic Systems for Thiolation
Comparative studies of catalysts (Table 1) reveal that CuI/1,10-phenanthroline systems outperform palladium or nickel catalysts in terms of yield and selectivity for aryl thioethers.
Table 1: Catalyst Screening for Methylsulfanyl Installation
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | Toluene | 110 | 55 |
| Pd(OAc)₂ | PPh₃ | DMF | 100 | 35 |
| NiCl₂ | Bipyridine | DMSO | 120 | 28 |
While experimental data for this compound remain unpublished, analogous compounds provide reference benchmarks:
- ¹H NMR (CDCl₃): δ 1.40 (s, 9H, tert-butyl), 2.50 (s, 3H, SCH₃), 6.30–7.10 (m, 3H, aromatic).
- IR (KBr): 3400 cm⁻¹ (O–H), 1250 cm⁻¹ (C–O–C), 650 cm⁻¹ (C–S).
- Melting Point: 85–87°C (predicted based on tert-butoxy phenol derivatives).
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butoxy)-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-5-(methylsulfanyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The tert-butoxy group in this compound increases steric hindrance and lipophilicity compared to smaller substituents (e.g., -CH₃ or -OCH₃ in analogs). This may influence solubility and membrane permeability in biological systems. Methylsulfanyl (-S-CH₃) groups enhance nucleophilic reactivity, enabling participation in redox reactions or covalent binding to biological targets .
Bioactivity Trends: Phenolic compounds with electron-withdrawing groups (e.g., -COOH in 4-hydroxybenzoic acid) often exhibit antimicrobial properties . Sulfur-containing analogs (e.g., 3,5-dimethyl-4-(methylsulfanyl)phenol) show promise in antioxidant applications, while more complex structures (e.g., heterocyclic thioethers) are explored in targeted drug design .
Synthetic Utility: this compound serves as a precursor in synthesizing advanced intermediates for LOX inhibitors, highlighting its role in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(tert-butoxy)-5-(methylsulfanyl)phenol, considering steric hindrance from the tert-butoxy group?
- Methodological Answer : Synthesis typically involves protecting group strategies. The tert-butoxy group can be introduced via alkylation of the phenol using tert-butyl bromide or tert-butyl triflate under basic conditions (e.g., K₂CO₃ in DMF). The methylsulfanyl group is introduced via nucleophilic aromatic substitution (e.g., using methyl disulfide or methanethiol with a Cu catalyst). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to potential byproducts .
Q. How should researchers resolve conflicting solubility data in polar vs. nonpolar solvents for this compound?
- Methodological Answer : Conflicting solubility profiles may arise from impurities or polymorphism. Perform recrystallization in varied solvent systems (e.g., ethanol/water, dichloromethane/hexane) and analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy. Compare with reference spectra from authenticated samples .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butoxy at C3, methylsulfanyl at C5).
- LC-MS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.1) and detect trace impurities.
- IR : Confirm phenolic O-H stretch (~3200 cm⁻¹) and C-S/C-O bonds.
- X-ray crystallography : For definitive structural elucidation, if crystals are obtainable .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s bioactivity in antimicrobial or antitumor assays?
- Methodological Answer : The methylsulfanyl group enhances lipophilicity and may facilitate membrane penetration. Evaluate bioactivity via:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli).
- Antitumor screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with analogs lacking the methylsulfanyl group to establish structure-activity relationships (SAR) .
Q. What computational strategies are used to predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., bacterial gyrase B, as in PDB 3g75).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental bioactivity data .
Q. How can researchers address discrepancies in reported toxicity profiles of sulfur-containing phenolic derivatives?
- Methodological Answer :
- In vitro toxicity : Perform cytotoxicity assays (LDH release, ROS generation) on mammalian cell lines (e.g., HEK293).
- Environmental impact : Use OECD Guideline 201 (algae growth inhibition) to assess ecotoxicity.
- Data reconciliation : Cross-reference with REACH registration data for structurally related compounds (e.g., CAS 68937-40-6) .
Q. What strategies mitigate degradation of the tert-butoxy group under acidic or oxidative conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
